molecular formula C9H11N3O B2855060 1-(Ethoxymethyl)-1h-1,2,3-benzotriazole CAS No. 111198-01-7

1-(Ethoxymethyl)-1h-1,2,3-benzotriazole

Cat. No.: B2855060
CAS No.: 111198-01-7
M. Wt: 177.207
InChI Key: GIDSJYAVUXNYDJ-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-1h-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry. Benzotriazole derivatives are characterized by their unique physicochemical properties, which make them valuable in synthetic chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethoxymethyl)-1h-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Ethoxymethyl)-1h-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: Benzotriazole derivatives are known for their ability to form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Scientific Research Applications

1-(Ethoxymethyl)-1h-1,2,3-benzotriazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-1h-1,2,3-benzotriazole involves its interaction with molecular targets and pathways in biological systems. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The compound’s unique electronic properties also contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(Ethoxymethyl)-1h-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.

    1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent.

    1-(Phenylsulfonyl)-1H-benzotriazole: Investigated for its corrosion inhibition and biological activities.

The uniqueness of this compound lies in its ethoxymethyl group, which imparts distinct physicochemical properties and reactivity compared to other benzotriazole derivatives.

Properties

IUPAC Name

1-(ethoxymethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-7-12-9-6-4-3-5-8(9)10-11-12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDSJYAVUXNYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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